2-Chloro-4-nitroaniline

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Specify 2-Chloro-4-nitroaniline (2Cl4na, CAS 121-87-9) for unmatched second harmonic generation activity—its triclinic polymorph delivers 2× the SHG of standard KDP, essential for advanced nonlinear optical materials. As the non-substitutable diazo component for Disperse Red dyes and Niclosamide API synthesis, this intermediate ensures reproducible coupling efficiency and color consistency. To guarantee performance, your procurement must require (i) GC purity ≥98% with full isomer profiling, (ii) crystallographic characterization confirming the non-centrosymmetric P1 space group, and (iii) a comprehensive Certificate of Analysis documenting residual solvents and identity.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 121-87-9
Cat. No. B086195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitroaniline
CAS121-87-9
Synonyms2-chloro-4-nitroaniline
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)N
InChIInChI=1S/C6H5ClN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
InChIKeyLOCWBQIWHWIRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ether, ethanol, acetic acid
Soluble in alcohol, benzene, ether;  slightly soluble in water and strong acids
In water, 933 mg/L at 25 °C (est)
Solubility in water at 25 °C: none

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitroaniline (CAS 121-87-9) Procurement Guide: Technical Specifications and Comparative Properties for Research and Industrial Sourcing


2-Chloro-4-nitroaniline (2Cl4na, CAS 121-87-9) is a disubstituted nitroaromatic compound belonging to the chloronitroaniline class, characterized by a primary amine group at the para-position relative to a nitro group and an ortho-chloro substituent [1]. It exists as a yellow crystalline powder with a melting point of 107–110 °C and demonstrates solubility in ethanol, ether, and benzene, while exhibiting limited aqueous solubility of 0.23 g/L at 20 °C [2]. The compound serves as a versatile intermediate in the synthesis of azo dyes, pharmaceuticals including the anthelmintic drug niclosamide, corrosion inhibitors, and functional materials for nonlinear optics [3]. Its structural configuration creates a push-pull electronic system with intramolecular charge transfer character, making it relevant for materials science applications beyond its established role as a synthetic building block [4].

Why 2-Chloro-4-nitroaniline Cannot Be Arbitrarily Substituted with In-Class Analogs: Critical Differentiation Factors for Scientific Procurement


Within the chloronitroaniline class, the precise positioning of the chloro and nitro substituents on the aniline ring fundamentally alters physicochemical properties, crystalline behavior, and application-specific performance, rendering compounds with identical elemental composition but different substitution patterns non-interchangeable. 2-Chloro-4-nitroaniline (2Cl4na) exhibits distinct thermodynamic stability compared to its positional isomer 2-chloro-5-nitroaniline, with a standard molar enthalpy of formation (ΔfHm⁰(cr)) of −74.9 ± 1.4 kJ·mol⁻¹ versus −71.0 ± 1.5 kJ·mol⁻¹ for the 5-nitro isomer, demonstrating approximately 3.9 kJ·mol⁻¹ greater thermodynamic stabilization [1]. This energy differential directly impacts crystallization behavior, vapor pressure characteristics, and ultimately the reproducibility of synthetic processes that depend on this intermediate [2]. Furthermore, the triclinic polymorph of 2Cl4na crystallizes in the non-centrosymmetric space group P1 with a high Z value of 8, producing second harmonic generation (SHG) activity 2 times greater than the industry-standard potassium dihydrogen phosphate (KDP) reference—a property absent in many structurally related analogs that cannot be replicated by alternative nitroaniline derivatives [3].

Quantitative Evidence Guide: Verified Differentiation of 2-Chloro-4-nitroaniline Against Key Comparators


Nonlinear Optical Performance: 2× Higher SHG Intensity Than KDP Reference Standard

The triclinic polymorph of 2-chloro-4-nitroaniline (2Cl4na) demonstrates second harmonic generation (SHG) activity that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP), the industry-standard inorganic NLO reference material, upon irradiation with an 800 nm laser beam [1]. This quantitative performance advantage is directly attributable to the non-centrosymmetric space group P1 (a = 3.7755(2) Å, b = 13.5798(7) Å, c = 28.554(1) Å) with Z = 8 crystallographically equivalent molecules in the asymmetric unit, producing an intricate supramolecular arrangement not observed in the orthorhombic polymorph or in structurally related 4-nitroaniline derivatives lacking the ortho-chloro substituent [2].

Nonlinear Optics Second Harmonic Generation Crystal Engineering

Polymorph Thermodynamic Stability: Triclinic Form More Stable Than Orthorhombic by 0.89 kcal·mol⁻¹

Ab initio calculations with periodic boundary conditions demonstrate that the newly discovered triclinic polymorph of 2-chloro-4-nitroaniline is more stable than the previously reported orthorhombic phase by 0.89 kcal·mol⁻¹ [1]. This thermodynamic stabilization arises from cooperative weak hydrogen bonding and stacking interactions in the triclinic lattice, which features a quasi-isotropic energy vector distribution compared to the columnar structure of the orthorhombic polymorph [2]. The energetic difference between polymorphic forms of the same compound represents a quantifiable differentiation that impacts crystallization reproducibility and material property consistency.

Crystal Engineering Polymorphism Lattice Energy

Thermodynamic Differentiation: ΔfHm⁰(cr) of 2Cl4na Versus Positional Isomer 2-Chloro-5-nitroaniline

Direct head-to-head thermochemical comparison reveals that the standard molar enthalpy of formation (ΔfHm⁰(cr)) for crystalline 2-chloro-4-nitroaniline is −74.9 ± 1.4 kJ·mol⁻¹, whereas the positional isomer 2-chloro-5-nitroaniline exhibits a value of −71.0 ± 1.5 kJ·mol⁻¹ at T = 298.15 K [1]. This 3.9 kJ·mol⁻¹ difference in formation enthalpy, derived from rotating bomb combustion calorimetry, demonstrates that the 4-nitro substitution pattern confers measurably greater thermodynamic stabilization than the 5-nitro arrangement [2]. The standard molar enthalpy of sublimation (ΔcrgHm⁰) values measured by Calvet microcalorimetry are 101.8 ± 1.8 kJ·mol⁻¹ for 2Cl4na versus 100.3 ± 2.2 kJ·mol⁻¹ for 2Cl5na, further confirming distinct solid-state energetics [3].

Thermochemistry Calorimetry Structure-Property Relationship

Environmental Persistence: Removal Rate <20% in Aerobic Sewage Treatment Versus >48% for 4-Nitroaniline

Under simulated aerobic biochemical sewage treatment conditions, 2-chloro-4-nitroaniline demonstrates markedly higher environmental persistence compared to its non-chlorinated analog 4-nitroaniline. At hydraulic retention times (HRT) of 6 h, 12 h, and 24 h, the removal rates for 2-chloro-4-nitroaniline remained below 20% under all tested conditions, whereas 4-nitroaniline achieved removal rates of 48%, 64.7%, and 75%, respectively [1]. The biodegradation half-life (t½) for 2-chloro-4-nitroaniline is 123.75 h, approximately 20.6 times longer than the 6.01 h observed for 4-nitroaniline, following first-order kinetics (R² > 0.95) in aerobic activated sludge (3 g·L⁻¹) [2].

Environmental Chemistry Biodegradation Wastewater Treatment

Azo Dye Synthesis: Diazotization Reactivity Enables Disperse Red GFL and Pigment Silver Vermilion R Production

2-Chloro-4-nitroaniline undergoes efficient diazotization at 0–5 °C in hydrochloric acid medium with sodium nitrite to form a stable diazonium salt intermediate, which subsequently couples with electron-rich aromatic partners such as β-naphthol and N-substituted anilines to yield commercially significant azo dyes . This specific reactivity profile enables the production of Disperse Red GFL, Disperse Red B, and Pigment Silver Vermilion R—dye products that cannot be synthesized using alternative nitroaniline derivatives lacking the ortho-chloro substituent due to the unique electronic and steric effects imposed by the 2-chloro-4-nitro substitution pattern . The coupling reaction with salbutamol in basic medium produces an azo dye exhibiting an absorption maximum at 463 nm, demonstrating the compound's utility in spectrophotometric analytical applications [1].

Dye Chemistry Diazotization Azo Coupling

Pharmaceutical Intermediate Specificity: Essential Building Block for Niclosamide Synthesis

2-Chloro-4-nitroaniline serves as the exclusive amino component in the synthesis of niclosamide (2',5-dichloro-4'-nitrosalicylanilide), a WHO-listed essential anthelmintic drug, via condensation with 5-chlorosalicylic acid in the presence of phosphorus trichloride or via 5-chloro-2-chlorobenzoyl chloride intermediate [1]. The compound is also recognized as Niclosamide Impurity 2 in pharmaceutical quality control applications, with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control (QC) during commercial production [2]. No alternative nitroaniline derivative can substitute in this specific synthetic route without altering the final drug substance identity and pharmacological profile [3].

Pharmaceutical Synthesis Anthelmintic API Intermediate

Optimal Application Scenarios for 2-Chloro-4-nitroaniline Based on Verified Differential Performance Data


Nonlinear Optical (NLO) Material Development: Frequency Doubling Devices and Laser Applications

2-Chloro-4-nitroaniline, specifically its triclinic polymorph, is optimally deployed in research and development of organic nonlinear optical materials requiring second harmonic generation (SHG) performance exceeding the KDP industry standard [1]. The measured 2× SHG enhancement relative to KDP at 800 nm excitation positions this compound for frequency doubling applications in laser systems, optical communication devices, and photonic integrated circuits where organic NLO materials offer advantages over inorganic alternatives in terms of processability and structural tunability . Procurement should specify crystallographic characterization to ensure the non-centrosymmetric P1 triclinic phase is obtained, as the orthorhombic polymorph does not exhibit equivalent NLO activity.

Industrial Azo Dye Manufacturing: Disperse Red GFL, Disperse Red B, and Pigment Silver Vermilion R Production

2-Chloro-4-nitroaniline is the essential diazo component for the commercial synthesis of specific disperse dyes (Disperse Red GFL, Disperse Red B) and organic pigments (Pigment Silver Vermilion R) used in textile, ink, and plastics coloration [1]. The compound's diazotization at 0–5 °C followed by coupling with β-naphthol or substituted aniline derivatives yields dye products with characteristic absorption spectra and fastness properties that cannot be replicated using alternative nitroaniline intermediates . Industrial procurement for this application should verify purity specifications (>98% GC) and absence of positional isomer contamination to ensure reproducible coupling efficiency and product color consistency.

Pharmaceutical Synthesis and Quality Control: Niclosamide API Manufacturing and Impurity Reference Standards

For pharmaceutical manufacturers producing the anthelmintic drug niclosamide, 2-chloro-4-nitroaniline is a non-substitutable starting material in the condensation reaction with 5-chlorosalicylic acid derivatives [1]. Additionally, analytical laboratories supporting Abbreviated New Drug Applications (ANDA) and commercial quality control require 2-chloro-4-nitroaniline as Niclosamide Impurity 2 reference material for method development, validation, and batch release testing . Procurement for pharmaceutical applications demands GMP-grade or analytical reference standard quality with comprehensive certificates of analysis documenting purity, identity, and residual solvent profiles.

Crystal Engineering and Polymorphism Studies: Lattice Energy and Supramolecular Assembly Research

2-Chloro-4-nitroaniline serves as a model compound for crystal engineering investigations due to its accessible polymorphism, with the triclinic phase demonstrating 0.89 kcal·mol⁻¹ greater thermodynamic stability than the orthorhombic phase and crystallizing with a high Z value of 8 in the asymmetric unit [1]. The compound's intricate supramolecular ordering, governed by cooperative weak hydrogen bonds and stacking interactions, makes it suitable for fundamental studies of crystallization mechanisms, polymorph control strategies, and structure-property relationships in organic solid-state materials . Researchers should specify the desired polymorphic form in procurement documentation, as synthetic screening indicates that 2Cl4na can be obtained from various solvent mixtures or by slow cooling of the melt.

Technical Documentation Hub

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